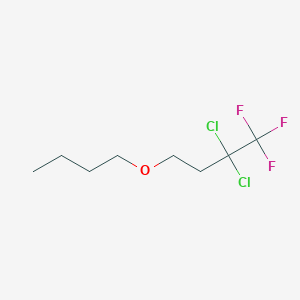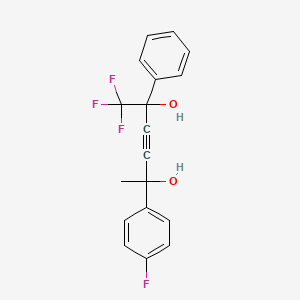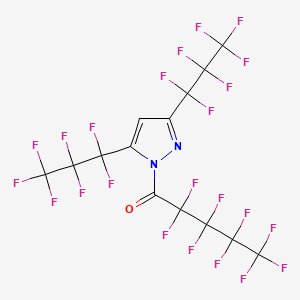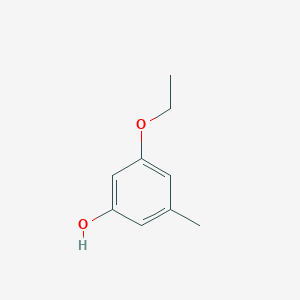![molecular formula C12H10F3NO B3040950 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole CAS No. 256238-71-8](/img/structure/B3040950.png)
1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole
Vue d'ensemble
Description
“1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole” is a chemical compound . It is available for purchase from chemical suppliers .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of trifluoromethoxy groups . The trifluoromethoxy group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . The synthesis of these compounds often involves the reaction of a halogenated compound with a carbon-sulfur bond, followed by a nucleophilic substitution by a fluoride .Mécanisme D'action
The mechanism of action of 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. This leads to the induction of cell death in cancer cells and the modulation of neuronal activity in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces cell death by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. In the nervous system, this compound has been shown to modulate neuronal activity by affecting the activity of certain ion channels and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole is its potent antitumor activity, which makes it a promising candidate for the development of new cancer drugs. However, the complex synthesis method and the limited availability of the compound can make it difficult to study in the laboratory. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole. One area of focus is in the development of new drugs for the treatment of cancer. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
Another area of research is in the study of the nervous system. This compound has been shown to have a modulatory effect on neuronal activity, and further research is needed to determine its potential as a treatment for neurological disorders.
In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. This will help to guide the development of new drugs and therapies based on this compound.
Applications De Recherche Scientifique
1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer drugs.
Another area of research is in the study of the nervous system. This compound has been shown to have a modulatory effect on neuronal activity, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Safety and Hazards
The safety data sheet for a similar compound, “2-(Trifluoromethoxy)benzyl bromide”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation .
Propriétés
IUPAC Name |
1-[[2-(trifluoromethoxy)phenyl]methyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-16-7-3-4-8-16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBSBUIAZBMHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



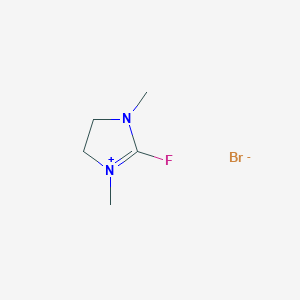
![N1-(2-bromoethyl)-2-methyl-2-{[5-(trifluoromethyl)-2-pyridyl]sulphonyl}propanamide](/img/structure/B3040869.png)
![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)
![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol](/img/structure/B3040871.png)
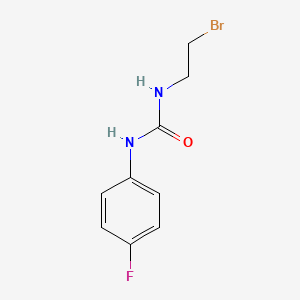
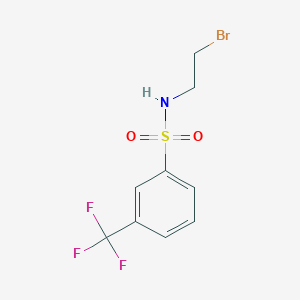

![N2-[4-chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridyl]carbonyl}amino)-5-fluorophenyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3040878.png)

